molecular formula C12H20N2O B14157274 2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol CAS No. 145908-64-1

2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol

Katalognummer: B14157274
CAS-Nummer: 145908-64-1
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: KCAFWXNNIKJFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol is an organic compound that features a tert-butylamino group and a 6-methylpyridin-3-yl group attached to an ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridin-3-yl ethanol with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol include other amino alcohols and pyridine derivatives. Examples include:

  • 2-(Isopropylamino)-1-(6-methylpyridin-3-yl)ethanol
  • 2-(Methylamino)-1-(6-methylpyridin-3-yl)ethanol
  • 2-(Ethylamino)-1-(6-methylpyridin-3-yl)ethanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

145908-64-1

Molekularformel

C12H20N2O

Molekulargewicht

208.30 g/mol

IUPAC-Name

2-(tert-butylamino)-1-(6-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H20N2O/c1-9-5-6-10(7-13-9)11(15)8-14-12(2,3)4/h5-7,11,14-15H,8H2,1-4H3

InChI-Schlüssel

KCAFWXNNIKJFBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)C(CNC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.